molecular formula C9H16N2 B7798199 1-Piperidinebutyronitrile CAS No. 4672-18-8

1-Piperidinebutyronitrile

Cat. No. B7798199
CAS RN: 4672-18-8
M. Wt: 152.24 g/mol
InChI Key: CVROVTGNNDIZNS-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

Using piperidine and 4-chloro-butanenitrile as substrates. MS (ion spray) m/z 153.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:8][CH2:9][CH2:10][C:11]#[N:12]>>[N:1]1([CH2:8][CH2:9][CH2:10][C:11]#[N:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)CCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.